3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid

Overview

Description

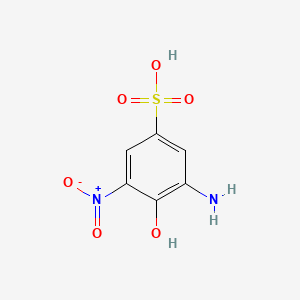

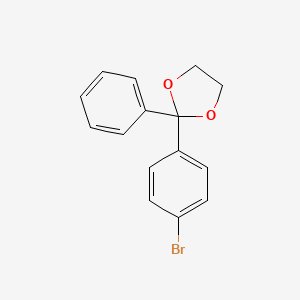

“3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid” is a small molecule with the molecular formula C13H14N2O3S . It has gained attention in the scientific community due to its potential use in various fields of research and industry.

Molecular Structure Analysis

The molecular weight of this compound is 278.33 g/mol . The InChI code for this compound is 1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) .Chemical Reactions Analysis

The enzyme converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to 3-(2,5-dioxoimidazolidin-4-yl) propionic acid and H2S .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Comprehensive Analysis of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid Applications:

Anti-inflammatory and Analgesic Activities

Indole derivatives, including compounds structurally related to 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid, have shown promising anti-inflammatory and analgesic activities. These compounds can potentially be used as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with studies indicating comparable ulcerogenic indices to known medications such as indomethacin and celecoxib .

Enzymatic Reactions and Metabolic Pathways

The compound has been identified as a substrate for specific enzymes, such as desulfhydrases, which convert it into other biochemically relevant molecules. This process is significant in understanding metabolic pathways and could have implications in biotechnological applications where such enzymatic reactions are utilized .

Bioremediation and Environmental Applications

The enzymatic activity associated with this compound also suggests potential applications in bioremediation. The ability of certain bacteria to utilize this compound for growth and metabolism could be harnessed to break down environmental pollutants or in waste treatment processes .

Pharmaceutical Research and Drug Development

Given its biological activity, this compound may serve as a precursor or a structural framework for the development of new pharmaceuticals. Its chemical properties could be modified to enhance its efficacy, reduce side effects, or improve its pharmacokinetic profile .

Cancer Treatment

Indole derivatives have been increasingly studied for their potential in treating various types of cancer. The compound’s structural similarity to active indole derivatives suggests that it may also possess anticancer properties, which warrants further investigation .

Antimicrobial Properties

The broad biological activity of indole derivatives includes antimicrobial effects. Research into compounds like 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid could lead to the discovery of new antibiotics or antiseptics .

Neurological Disorders

Some indole derivatives have shown activity against neurological disorders, including neurodegenerative diseases and cognitive impairments. The compound’s effects on the central nervous system could be explored for potential therapeutic applications .

Agricultural Applications

Indole-based compounds are known to influence plant growth and development. As such, derivatives like this compound may find use in agricultural sciences, possibly as growth promoters or protective agents against plant pathogens .

This analysis provides an overview of the diverse scientific research applications of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid across various fields. Each section highlights unique applications, reflecting the compound’s potential in contributing to advancements in science and technology.

For further detailed information on each application, additional research and experimentation would be necessary.

A brief review of the biological potential of indole derivatives Identification of the gene encoding 3-(5-oxo-2-thioxoimidazolidin-4-yl … Purification and characterization of 3-(5-oxo-2-thioxoimidazolidin-4-yl … 3-(1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid Synthesis of indole derivatives as prevalent moieties present in … A brief review of the biological potential of indole derivatives [Recent progress in biologically active indole hybrids: a mini review …](https://link.spring

Mechanism of Action

Target of Action

The primary target of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase (ErtC) . This enzyme is involved in the utilization of ergothioneine, a naturally occurring amino acid and antioxidant .

Mode of Action

It is known to interact with its target enzyme, ertc, and potentially induce its expression . This interaction may result in changes to the enzyme’s activity, affecting the metabolic pathways it is involved in .

Biochemical Pathways

The compound is involved in the ergothioneine utilization pathway, where it interacts with the ErtC enzyme Ergothioneine is a naturally occurring amino acid that acts as an antioxidant, protecting cells from damage by reactive oxygen species

Result of Action

It is known to interact with the ErtC enzyme, potentially affecting its activity and the ergothioneine utilization pathway . .

Action Environment

The action of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid can be influenced by various environmental factors. For instance, the enzyme ErtC’s activity is known to be affected by temperature and pH . Therefore, these factors could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADCBAPDPZQMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397528 | |

| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid | |

CAS RN |

52689-20-0 | |

| Record name | 5-Oxo-1-(phenylmethyl)-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52689-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)